molecular formula C14H22ClN3O2 B6925435 N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride

N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride

Cat. No.: B6925435
M. Wt: 299.79 g/mol
InChI Key: OQQLYSWOUIGASP-UHFFFAOYSA-N
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Description

N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c15-8-10-19-12-6-4-11(5-7-12)17-14(18)13-3-1-2-9-16-13;/h4-7,13,16H,1-3,8-10,15H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQLYSWOUIGASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group with an aminoethoxy substituent can be introduced via nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group is introduced through amidation reactions, often using reagents like carbodiimides to facilitate the formation of the amide bond.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide: The free base form without the hydrochloride salt.

    4-(2-aminoethoxy)phenyl derivatives: Compounds with similar phenyl groups but different substituents on the piperidine ring.

    Piperidine-2-carboxamide derivatives: Compounds with variations in the substituents on the phenyl ring.

Uniqueness

N-[4-(2-aminoethoxy)phenyl]piperidine-2-carboxamide;hydrochloride is unique due to the specific combination of the aminoethoxyphenyl group and the piperidine-2-carboxamide moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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